molecular formula C7H14ClNO2S B14074904 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride

5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride

Katalognummer: B14074904
Molekulargewicht: 211.71 g/mol
InChI-Schlüssel: BVKRBIRIQPICNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.70956 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and an azaspiro moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include multiple purification steps such as recrystallization, distillation, or chromatography to achieve the desired quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Azaspiro[3.5]nonane hydrochloride
  • 2-thia-7-azaspiro[3.5]nonane hydrochloride
  • 2-Oxa-7-azaspiro[3.5]nonane hemioxalate

Uniqueness

5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride is unique due to its specific spirocyclic structure containing both sulfur and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C7H14ClNO2S

Molekulargewicht

211.71 g/mol

IUPAC-Name

5λ6-thia-2-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)4-2-1-3-7(11)5-8-6-7;/h8H,1-6H2;1H

InChI-Schlüssel

BVKRBIRIQPICNZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCS(=O)(=O)C2(C1)CNC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.